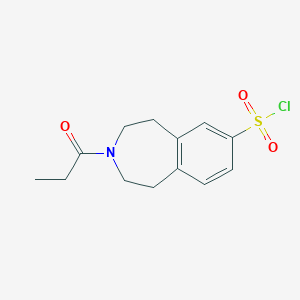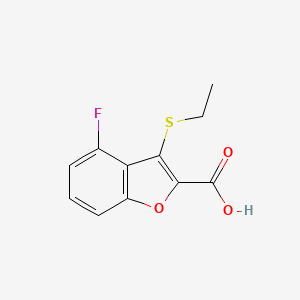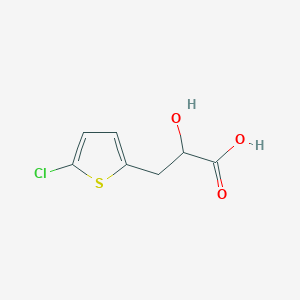
2-(3-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride is a synthetic organic compound It features a chlorophenyl group and a pyrrolidine ring, which are common motifs in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a pyrrolidine derivative.
Formation of the Carbonyl Group: This can be introduced through oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or Swern oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using catalysts to speed up the reaction.
Temperature Control: Maintaining optimal temperatures to ensure the reaction proceeds efficiently.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl group.
Substitution: The chlorophenyl group can participate in substitution reactions to introduce other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as PCC, Swern oxidation reagents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Could be explored for its pharmacological properties, such as binding to specific receptors or enzymes.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)pyrrolidine: Lacks the carbonyl group, which might affect its reactivity and applications.
1-(Pyrrolidine-2-carbonyl)pyrrolidine: Lacks the chlorophenyl group, which could influence its binding properties and chemical behavior.
Uniqueness
2-(3-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride is unique due to the presence of both the chlorophenyl and carbonyl groups, which can confer specific reactivity and binding properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H20Cl2N2O |
|---|---|
Molecular Weight |
315.2 g/mol |
IUPAC Name |
[2-(3-chlorophenyl)pyrrolidin-1-yl]-pyrrolidin-2-ylmethanone;hydrochloride |
InChI |
InChI=1S/C15H19ClN2O.ClH/c16-12-5-1-4-11(10-12)14-7-3-9-18(14)15(19)13-6-2-8-17-13;/h1,4-5,10,13-14,17H,2-3,6-9H2;1H |
InChI Key |
QNSYFLJKAFTNKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C3=CC(=CC=C3)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[1-(Aminomethyl)cyclohexyl]azetidin-3-OL](/img/structure/B13193427.png)
![4-[(6-Methoxypyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13193432.png)





![1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate](/img/structure/B13193468.png)


![2-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8h)-yl)propanoic acid](/img/structure/B13193482.png)

